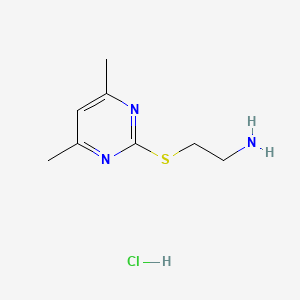

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride

概要

説明

“2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride” is a chemical compound that has been studied for its potential use in the treatment of diseases such as cancer . It has been found to be a potent and selective inhibitor of human sirtuin 2 (SIRT2), a protein that plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Molecular Structure Analysis

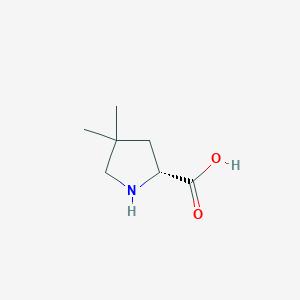

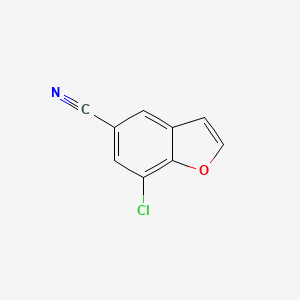

The molecular structure of this compound is represented by the linear formula C8H14N3Cl1 . Further details about the molecular structure are not available in the search results.

科学的研究の応用

Synthesis and Structural Transformation

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride has been involved in the unexpected transformation into bis[2-((4,6-dimethylpyrimidin-2-yl)sulfanyl)ethyl]amine under hydrothermal conditions, resulting in compounds with a 3,10-diaza-6,7-disulfanyldodecyl skeleton. This synthesis showcases its potential in creating structurally unique molecules for further chemical exploration (Wang et al., 2010).

Antifungal Applications

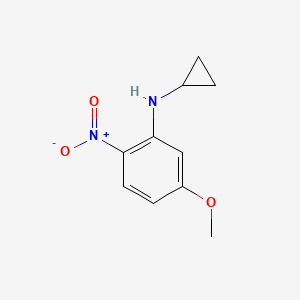

Derivatives of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine have demonstrated antifungal effects. Compounds synthesized from 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine showed significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).

Antiangiogenic Potential

A study explored the antiangiogenic effects of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, revealing that certain derivatives exhibit significant binding affinity towards VEGFR-2 kinase. This suggests their potential use in developing treatments for diseases characterized by abnormal angiogenesis (Jafar & Hussein, 2021).

Crystal Structure and Theoretical Calculations

The crystal structure and theoretical calculations of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provide insights into its molecular configuration and electronic properties. Such studies are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Ren et al., 2006).

Synthesis of Pyrimidine Linked Heterocyclics

Research into the synthesis of pyrimidine linked heterocyclics through microwave irradiation has opened up new pathways for the development of compounds with insecticidal and antibacterial potential. These studies demonstrate the versatility of this compound derivatives in creating bioactive molecules (Deohate & Palaspagar, 2020).

作用機序

Target of Action

The primary target of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Mode of Action

This compound interacts with SIRT2, inhibiting its function . This compound has been found to be a potent inhibitor of SIRT2, with an IC50 value of 42 nM . It has a very good selectivity to SIRT2 over SIRT1 and SIRT3 .

Biochemical Pathways

The inhibition of SIRT2 by this compound affects multiple biological processes. These include cell cycle regulation, autophagy, and immune and inflammatory responses

Result of Action

In cellular assays, this compound showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner . This suggests that the compound’s action results in molecular and cellular effects that could potentially be beneficial in the treatment of cancer.

Safety and Hazards

生化学分析

Biochemical Properties

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with human sirtuin 2 (SIRT2), a protein involved in multiple biological processes such as cell cycle regulation, autophagy, and immune responses . The compound binds to the active site of SIRT2, inhibiting its deacetylase activity. This interaction leads to increased acetylation of target proteins, such as α-tubulin, which can affect cellular functions and signaling pathways.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In human breast cancer cell lines, such as MCF-7, the compound has demonstrated potent inhibitory effects on cell proliferation . It induces cell cycle arrest and promotes apoptosis, thereby reducing the viability of cancer cells. Additionally, the compound influences cell signaling pathways by modulating the acetylation status of key proteins, which can alter gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SIRT2, inhibiting its enzymatic activity . This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The compound’s ability to modulate protein acetylation highlights its potential as a therapeutic agent for diseases associated with dysregulated acetylation, such as cancer and neurodegenerative disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the compound’s inhibitory effects on SIRT2 and its impact on cellular functions have been shown to persist for several hours after treatment. Long-term studies in vivo are needed to fully understand the compound’s stability and potential degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SIRT2 activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with specific enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions These reactions result in the formation of various metabolites, some of which may retain biological activity

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophilic nature, due to its hydrochloride salt form, facilitates its uptake and distribution in aqueous environments. Once inside cells, the compound can localize to specific compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound has been observed to accumulate in the cytoplasm and nucleus, where it interacts with target proteins such as SIRT2. Its localization to these compartments is essential for its inhibitory effects on enzymatic activity and subsequent cellular responses.

特性

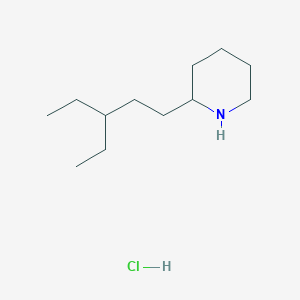

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S.ClH/c1-6-5-7(2)11-8(10-6)12-4-3-9;/h5H,3-4,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYUKHMKICWSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)

![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)